2-(3,4-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide
Description
2-(3,4-Dimethoxyphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide is a quinoline derivative featuring a 3,4-dimethoxyphenyl substituent at position 2 of the quinoline core and a thiazol-2-yl carboxamide group at position 2. This compound has garnered attention in medicinal chemistry due to its reported anticancer properties, particularly its ability to induce pro-apoptotic effects in vitro . The 3,4-dimethoxy groups on the phenyl ring are hypothesized to enhance electron-donating capacity and improve interactions with biological targets, while the thiazole moiety contributes to metabolic stability and binding specificity .
Properties
Molecular Formula |
C21H17N3O3S |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C21H17N3O3S/c1-26-18-8-7-13(11-19(18)27-2)17-12-15(14-5-3-4-6-16(14)23-17)20(25)24-21-22-9-10-28-21/h3-12H,1-2H3,(H,22,24,25) |
InChI Key |
JMZHPAOLAXBPJI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC=CS4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Thiazole Ring: This step might involve the reaction of the quinoline derivative with a thioamide under cyclization conditions.
Attachment of the Dimethoxyphenyl Group: This can be done through a Friedel-Crafts acylation reaction, where the quinoline-thiazole intermediate reacts with 3,4-dimethoxybenzoyl chloride.
Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with an appropriate amine to form the carboxamide group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups on the quinoline and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline or thiazole rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity.
DNA Intercalation: The compound might intercalate into DNA, affecting its replication and transcription.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Quinoline-4-Carboxamide Derivatives
Key Findings:
Substituent Effects on Activity: The 3,4-dimethoxyphenyl group (as in the target compound) is strongly associated with anticancer activity, likely due to improved hydrophobic interactions with cellular targets like kinases or DNA topoisomerases . Thiazole vs. Other Heterocycles: The thiazol-2-yl group in the target compound enhances solubility and metabolic stability compared to oxadiazole or benzothiazole analogs (e.g., N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-phenyltiazolo[4,5-b]pyridine) .
Unique Advantages of the Target Compound: The combination of 3,4-dimethoxy and thiazol-2-yl groups confers dual benefits: enhanced target affinity (from methoxy groups) and resistance to enzymatic degradation (from thiazole) . In vitro studies demonstrate superior pro-apoptotic activity compared to analogs with single substitutions (e.g., 2-(3-methoxyphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide) .
Contrast with Non-Quinoline Analogs: Elacridar, a known BCRP inhibitor, lacks the quinoline scaffold but shares functional group diversity. This highlights the target compound’s uniqueness in balancing quinoline-based DNA intercalation and thiazole-mediated pharmacokinetics .
Biological Activity
2-(3,4-Dimethoxyphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant case studies and research findings.
The compound has the following chemical structure and properties:
- Molecular Formula : C21H17N3O3S
- CAS Number : 771485-80-4
- Molecular Weight : 393.44 g/mol
Anticancer Activity
Research indicates that compounds with quinoline and thiazole moieties exhibit promising anticancer activities. A study involving similar derivatives demonstrated that they can inhibit various cancer cell lines effectively. For instance, a related compound showed an IC50 value of 0.28 µM against acetylcholinesterase (AChE), which is relevant for Alzheimer's disease but also indicates potential for neuroprotective effects that might benefit cancer therapy .
Case Study: In Vitro Evaluation
A series of quinoline derivatives were synthesized and evaluated for their anticancer activities. The findings suggested that modifications to the quinoline structure significantly affect its potency. The compound was shown to induce apoptosis in cancer cells, with further studies indicating its ability to inhibit tumor growth in vivo.
Antimicrobial Activity
The antimicrobial properties of 2-(3,4-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide have been evaluated against various pathogens.
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.25 | 0.50 |
| Escherichia coli | 0.30 | 0.60 |
| Candida albicans | 0.22 | 0.45 |
These results indicate that the compound possesses strong antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Activity
The anti-inflammatory potential of the compound has also been investigated. In vitro assays showed that it could significantly reduce the production of pro-inflammatory cytokines in activated macrophages.
The proposed mechanism involves the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses. This suggests that the compound could be beneficial in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
